![molecular formula C16H18Cl2N2O3S B4539545 1-[(2,5-dichlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4539545.png)
1-[(2,5-dichlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
Description
Synthesis Analysis
The synthesis of compounds related to "1-[(2,5-dichlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine" involves multi-step procedures, including the coupling of precursor molecules under specific conditions to form the target compound. For example, Abbasi et al. (2019) described a linear bi-step approach to synthesize a series of compounds by coupling 2-furyl(1-piperazinyl)methanone with 3,5-dichloro-2-hydroxybenzenesulfonyl chloride under dynamic pH control, followed by O-substitution reactions to achieve the desired derivatives (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds often involves cyclic dimers and multiple hydrogen-bond donors, which tie dimers into stacks enclosing channels of specific dimensions, as observed by Coupar et al. (1996) in their study on piperazine and 4,4′-sulfonyldiphenol interactions (Coupar et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving the target compound or its derivatives often include nucleophilic substitutions, reductions, and hydrolysis. Quan (2006) detailed a synthesis approach from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions, achieving a total yield of 48.2% (Quan, 2006).
Physical Properties Analysis
Physical properties such as solubility, crystalline structure, and thermal stability are critical for understanding the applications and handling of these compounds. Sreenivasa et al. (2013) discussed the crystal structure of a related compound, highlighting weak interactions that contribute to crystal stabilization (Sreenivasa et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for substitutions, and enzymatic inhibitory activities, are essential for determining the therapeutic potential of these compounds. For instance, Hussain et al. (2017) synthesized derivatives that showed good enzyme inhibitory activity, indicating potential applications in therapeutic contexts (Hussain et al., 2017).
properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O3S/c1-12-2-4-14(23-12)11-19-6-8-20(9-7-19)24(21,22)16-10-13(17)3-5-15(16)18/h2-5,10H,6-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMBSTWOJHCRBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dichlorophenyl)sulfonyl]-4-[(5-methylfuran-2-yl)methyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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